2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
Overview
Description
2-Chloro-6,7-difluoroquinoline-3-carbaldehyde, also referred to as 2-CDFQ-3-CHO, is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid that is soluble in most organic solvents. 2-CDFQ-3-CHO has a wide range of applications in the chemical, biological, and pharmaceutical industries. It is used in the synthesis of various organic compounds, such as amino acids, peptides, and amines, as well as for the preparation of pharmaceuticals and biochemicals. It is also used as a reagent for the synthesis of various polymers and polysaccharides.
Scientific Research Applications
Antibacterial Agent Development
2-Chloro-6,7-difluoroquinoline-3-carbaldehyde: has been utilized in the synthesis of novel quinoline derivatives with promising antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacterial strains, indicating potential as broad-spectrum bactericidal agents . The ability to inhibit bacterial growth makes these derivatives valuable for further research and development in antibacterial therapy.
Antioxidant Activity
Quinoline derivatives synthesized from 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde have demonstrated significant antioxidant activities. The radical scavenging activity of these compounds, with IC50 values ranging from 5.31 to 16.71 μg/mL, suggests their potential use as antioxidants in pharmaceutical formulations or as protective agents against oxidative stress-related diseases .
Molecular Docking and Drug Design
The synthesized quinoline derivatives have been subjected to in silico molecular docking analysis, showing good binding affinities against E. coli DNA gyrase B and human topoisomerase IIα. These findings indicate that 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde can be a key starting material in the design and development of new drugs targeting these enzymes, which are crucial in bacterial replication and human cancer cell proliferation .
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic systems. The Vilsmeier–Haack reaction is employed to introduce different nucleophiles, leading to a diverse range of bioactive heterocyclic compounds. These synthesized structures are important for the development of new pharmacologically active agents .
Pharmacokinetic Property Assessment
The derivatives of 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde have been evaluated for their pharmacokinetic properties, including drug likeness, using tools like SwissADME and PreADMET. This assessment is crucial for determining the potential of these compounds to be developed into safe and effective drugs .
Lead Compound in Drug Development
Due to its versatile chemical structure, 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde is used as a lead compound in drug development. Its derivatives adhere to Lipinski’s rule of five, which predicts good absorption and permeation in humans, making it an excellent candidate for further drug discovery efforts .
properties
IUPAC Name |
2-chloro-6,7-difluoroquinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO/c11-10-6(4-15)1-5-2-7(12)8(13)3-9(5)14-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMGMVNRBZRJLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC(=C1C=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619543 | |
Record name | 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | |
CAS RN |
209909-13-7 | |
Record name | 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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